Cas no 1189921-94-5 (1-(isoquinoline-5-sulfonyl)-N-4-(propan-2-yl)phenylpiperidine-4-carboxamide hydrochloride)

1-(isoquinoline-5-sulfonyl)-N-4-(propan-2-yl)phenylpiperidine-4-carboxamide hydrochloride 化学的及び物理的性質
名前と識別子
-
- 1-(isoquinoline-5-sulfonyl)-N-4-(propan-2-yl)phenylpiperidine-4-carboxamide hydrochloride
- 1-isoquinolin-5-ylsulfonyl-N-(4-propan-2-ylphenyl)piperidine-4-carboxamide:hydrochloride
- SR-01000913019
- 1-(isoquinoline-5-sulfonyl)-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide hydrochloride
- F2472-0088
- SR-01000913019-1
- 1189921-94-5
- N-(4-isopropylphenyl)-1-(isoquinolin-5-ylsulfonyl)piperidine-4-carboxamide hydrochloride
- AKOS026681935
- 1-isoquinolin-5-ylsulfonyl-N-(4-propan-2-ylphenyl)piperidine-4-carboxamide;hydrochloride
-
- インチ: 1S/C24H27N3O3S.ClH/c1-17(2)18-6-8-21(9-7-18)26-24(28)19-11-14-27(15-12-19)31(29,30)23-5-3-4-20-16-25-13-10-22(20)23;/h3-10,13,16-17,19H,11-12,14-15H2,1-2H3,(H,26,28);1H
- InChIKey: QOSDLTBDQIRKKL-UHFFFAOYSA-N
- ほほえんだ: S(N1CCC(C(=O)NC2C=CC(C(C)C)=CC=2)CC1)(C1=CC=CC2C=NC=CC1=2)(=O)=O.Cl
計算された属性
- せいみつぶんしりょう: 473.1539906g/mol
- どういたいしつりょう: 473.1539906g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 32
- 回転可能化学結合数: 5
- 複雑さ: 704
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 87.8Ų
1-(isoquinoline-5-sulfonyl)-N-4-(propan-2-yl)phenylpiperidine-4-carboxamide hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2472-0088-3mg |
1-(isoquinoline-5-sulfonyl)-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide hydrochloride |
1189921-94-5 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2472-0088-2μmol |
1-(isoquinoline-5-sulfonyl)-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide hydrochloride |
1189921-94-5 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2472-0088-5mg |
1-(isoquinoline-5-sulfonyl)-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide hydrochloride |
1189921-94-5 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2472-0088-2mg |
1-(isoquinoline-5-sulfonyl)-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide hydrochloride |
1189921-94-5 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2472-0088-5μmol |
1-(isoquinoline-5-sulfonyl)-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide hydrochloride |
1189921-94-5 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2472-0088-10mg |
1-(isoquinoline-5-sulfonyl)-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide hydrochloride |
1189921-94-5 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2472-0088-15mg |
1-(isoquinoline-5-sulfonyl)-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide hydrochloride |
1189921-94-5 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2472-0088-1mg |
1-(isoquinoline-5-sulfonyl)-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide hydrochloride |
1189921-94-5 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2472-0088-4mg |
1-(isoquinoline-5-sulfonyl)-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide hydrochloride |
1189921-94-5 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2472-0088-10μmol |
1-(isoquinoline-5-sulfonyl)-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide hydrochloride |
1189921-94-5 | 90%+ | 10μl |
$69.0 | 2023-05-16 |
1-(isoquinoline-5-sulfonyl)-N-4-(propan-2-yl)phenylpiperidine-4-carboxamide hydrochloride 関連文献
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
3. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Fang Qian,Mary Baum,Qian Gu,Daniel E. Morse Lab Chip, 2009,9, 3076-3081
-
Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
1-(isoquinoline-5-sulfonyl)-N-4-(propan-2-yl)phenylpiperidine-4-carboxamide hydrochlorideに関する追加情報
1-(isoquinoline-5-sulfonyl)-N-4-(propan-2-yl)phenylpiperidine-4-carboxamide hydrochloride (CAS No. 1189921-94-5): An Overview
1-(isoquinoline-5-sulfonyl)-N-4-(propan-2-yl)phenylpiperidine-4-carboxamide hydrochloride (CAS No. 1189921-94-5) is a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway. This compound has garnered significant attention in the field of medicinal chemistry and drug discovery due to its potential therapeutic applications in various inflammatory and autoimmune diseases. The p38 MAPK pathway plays a crucial role in the regulation of cytokine production and cell signaling, making it an attractive target for the development of novel therapeutic agents.
The chemical structure of 1-(isoquinoline-5-sulfonyl)-N-4-(propan-2-yl)phenylpiperidine-4-carboxamide hydrochloride is characterized by a piperidine ring linked to an isoquinoline sulfonyl group and an N-substituted phenyl group. This unique structural arrangement confers high selectivity and potency against the p38 MAPK enzyme, while minimizing off-target effects. The compound's hydrochloride salt form enhances its solubility and stability, making it suitable for both in vitro and in vivo studies.
Recent studies have demonstrated the efficacy of 1-(isoquinoline-5-sulfonyl)-N-4-(propan-2-yl)phenylpiperidine-4-carboxamide hydrochloride in preclinical models of inflammatory diseases. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. Additionally, it exhibited anti-inflammatory effects in animal models of rheumatoid arthritis, colitis, and multiple sclerosis.
The mechanism of action of 1-(isoquinoline-5-sulfonyl)-N-4-(propan-2-yl)phenylpiperidine-4-carboxamide hydrochloride involves the inhibition of p38 MAPK phosphorylation, which is a key step in the activation of this signaling pathway. By blocking this phosphorylation event, the compound effectively disrupts downstream signaling cascades that lead to the production of pro-inflammatory mediators. This makes it a promising candidate for the treatment of chronic inflammatory conditions where excessive cytokine production is a hallmark.
Clinical trials are currently underway to evaluate the safety and efficacy of 1-(isoquinoline-5-sulfonyl)-N-4-(propan-2-yl)phenylpiperidine-4-carboxamide hydrochloride in human patients. Preliminary results from phase I trials have shown that the compound is well-tolerated at therapeutic doses, with no serious adverse events reported. These findings are encouraging and pave the way for further clinical development.
In addition to its anti-inflammatory properties, recent research has also explored the potential neuroprotective effects of 1-(isoquinoline-5-sulfonyl)-N-4-(propan-2-yl)phenylpiperidine-4-carboxamide hydrochloride. A study published in Neuropharmacology found that this compound reduced neuronal damage and improved cognitive function in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. These findings suggest that p38 MAPK inhibitors like 1-(isoquinoline-5-sulfonyl)-N-4-(propan-2-yl)phenylpiperidine-4-carboxamide hydrochloride may have broader therapeutic applications beyond inflammation.
The development of 1-(isoquinoline-5-sulfonyl)-N-4-(propan-2-yl)phenylpiperidine-4-carboxamide hydrochloride as a therapeutic agent is part of a broader effort to target signaling pathways involved in disease pathogenesis. The p38 MAPK pathway has been implicated in a wide range of conditions, including cardiovascular diseases, cancer, and metabolic disorders. By selectively inhibiting this pathway, researchers aim to develop more effective and safer treatments for these conditions.
In conclusion, 1-(isoquinoline-5-sulfonyl)-N-4-(propan-2-ylyl)phenylpiperidine-4-carboxamide hydrochloride (CAS No. 1189921-94-5) represents a promising advancement in the field of medicinal chemistry and drug discovery. Its high selectivity, potency, and favorable pharmacological properties make it a valuable tool for both research and therapeutic applications. Ongoing clinical trials will provide further insights into its safety and efficacy, potentially leading to new treatment options for patients suffering from inflammatory and neurodegenerative diseases.
1189921-94-5 (1-(isoquinoline-5-sulfonyl)-N-4-(propan-2-yl)phenylpiperidine-4-carboxamide hydrochloride) 関連製品
- 1212994-82-5(METHYL (S)-2-AMINO-3-(4-BROMO-3-METHYLPHENYL)PROPANOATE HCL)
- 1806897-68-6(2-Amino-5-(difluoromethyl)-3-methoxy-4-methylpyridine)
- 136-99-2(1H-Imidazole-1-ethanol,4,5-dihydro-2-undecyl-)
- 15966-68-4(4-(5-Phenyl-1,2,3triazol-1-yl)-phenylamine)
- 1807156-59-7(Ethyl 2-bromo-6-fluoropyridine-3-acetate)
- 1699434-88-2(1-(Piperazin-1-yl)cyclopropane-1-carboxamide)
- 18559-42-7(4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic Acid)
- 893997-57-4(4-ethoxy-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}benzamide)
- 2649013-59-0(5-(2-isocyanatoethyl)-4-methyl-1H-imidazole)
- 1527613-75-7(2-(3-methoxy-1,2-oxazol-5-yl)ethanimidamide)




